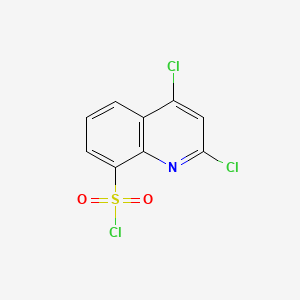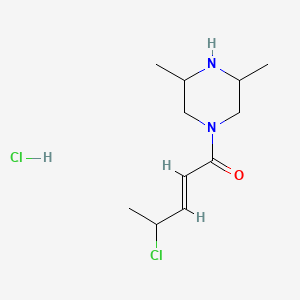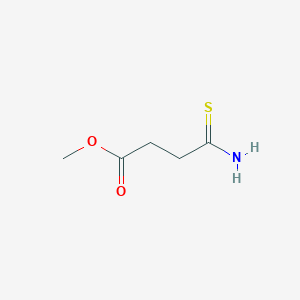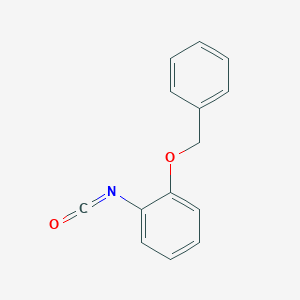
methyl 2-(chlorosulfonyl)-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the hydrogen atom in the ortho position is replaced by a chlorosulfonyl group. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-methoxybenzoate with chlorosulfonic acid. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the continuous-flow diazotization process, which has been shown to be efficient in inhibiting parallel side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous-flow reactors is common to ensure consistent product quality and to minimize the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(chlorosulfonyl)-3-methoxybenzoate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and proteins, where it can act as an inhibitor or a modifying agent .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Similar structure with the methoxy group in the para position.
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate: Similar structure with the methoxy group in the meta position.
Uniqueness
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of derivatives it can form. This positioning can also affect its interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Propiedades
IUPAC Name |
methyl 2-chlorosulfonyl-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-7-5-3-4-6(9(11)15-2)8(7)16(10,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLICZVJHBGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)










